molecular formula C16H16N2O6 B5539340 N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B5539340
M. Wt: 332.31 g/mol
InChI Key: OMIQXZKVTTXXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This section would discuss the significance and general applications of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, emphasizing its relevance in synthetic organic chemistry and potential applications in materials science or pharmaceuticals. However, specific information on this compound is limited.

Synthesis Analysis

The synthesis of closely related compounds often involves catalytic processes or direct functionalization of precursor molecules. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes can selectively produce N-(4-hydroxyphenyl)acetamide in one pot, demonstrating a method that could be adapted for synthesizing similar acetamide compounds (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(2-hydroxyphenyl)acetamides, typically employs spectroscopic techniques like IR, NMR, and X-ray crystallography to confirm the structure. The detailed structural confirmation of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one through IR, 1H-NMR, 13C-NMR, and mass spectroscopic data provides a basis for understanding the molecular structure of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jarrahpour, Jalbout, & Rezaei, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of related acetamides indicate reactivity towards nitration, reduction, and carbonylation, providing insights into possible reactions N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide might undergo. Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides reveal the significance of intramolecular interactions, suggesting similar properties could be expected (Romero & Margarita, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be deduced from related compounds. For example, the study of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provides insights into crystalline structure and solvatochromic effects, which could be relevant for analyzing the physical properties of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jansukra et al., 2021).

Scientific Research Applications

Bioactive Nitrosylated and Nitrated Derivatives

Research on nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers has shown that these compounds can be produced through microbial degradation and have bioactive properties. These compounds have been found to elicit changes in gene expression profiles in plants, indicating their potential in agricultural or environmental science research (Girel et al., 2022).

Anticancer and Anti-inflammatory Applications

A study on synthesized 2-(substituted phenoxy) acetamide derivatives highlighted their potential as anticancer, anti-inflammatory, and analgesic agents. This suggests that derivatives of phenoxy acetamide, including N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, could be explored for therapeutic applications (Rani et al., 2014).

Hydrogen Bond Studies

Investigations into hydrogen-bonded complexes of formamide and acetamide with substituted phenols have contributed to our understanding of molecular interactions and could inform research into the properties of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Malathi et al., 2004).

Photocatalytic Degradation Studies

Research on photocatalytic degradation of organic compounds could be relevant to understanding the environmental behaviors and degradation pathways of compounds like N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jallouli et al., 2017).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-7-8-12(15(9-11)23-2)17-16(19)10-24-14-6-4-3-5-13(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIQXZKVTTXXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5748431

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.